molecular formula C11H15N3O3S B3097519 tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1312412-88-6

tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B3097519
CAS No.: 1312412-88-6
M. Wt: 269.32 g/mol
InChI Key: RBJKJXHZEJQVRC-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate ( 1312412-88-6) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H15N3O3S and a molecular weight of 269.32 g/mol, serves as a versatile synthetic intermediate for the development of novel therapeutic agents [ 1 ]. Its structure features a fused thiazolopyridine core protected by a tert-butoxycarbonyl (Boc) group, making it a crucial precursor for further functionalization. Researchers utilize this compound as a key scaffold in synthetic organic chemistry. It is specifically documented as a reagent used in the synthesis of 2-(thiazol-2-amino)-4-arylaminopyrimidines, which are investigated as potent anaplastic lymphoma kinase (ALK) inhibitors [ 2 ]. ALK is a recognized therapeutic target in cancers such as non-small cell lung cancer and anaplastic large cell lymphoma, highlighting the compound's relevance in oncology research. The Boc-protecting group enhances the molecule's solubility and provides a handle for selective deprotection under mild acidic conditions, enabling sequential synthesis strategies to create more complex molecular architectures [ 1 ]. For optimal stability, this solid should be stored in a cool, dark place, sealed in dry conditions, and ideally at 2-8°C [ 1 ][ 6 ]. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 2-amino-4-oxo-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-11(2,3)17-10(16)14-5-4-6-7(8(14)15)18-9(12)13-6/h4-5H2,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJKJXHZEJQVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1=O)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101115281
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312412-88-6
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-4-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312412-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolo[5,4-c]pyridine-5(4H)-carboxylic acid, 2-amino-6,7-dihydro-4-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101115281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiazole derivative with a pyridine derivative in the presence of a base and a suitable solvent. The reaction conditions often include heating under reflux and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising pharmacological activities, particularly in the development of new therapeutic agents.

Antimicrobial Activity

Research has indicated that derivatives of thiazolo[5,4-c]pyridine compounds possess antimicrobial properties. Studies have shown that tert-butyl 2-amino-4-oxo derivatives can inhibit bacterial growth effectively. For instance, a study demonstrated its effectiveness against various strains of bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Recent investigations into the anticancer activities of thiazolo[5,4-c]pyridine derivatives have revealed that these compounds can induce apoptosis in cancer cells. A notable study highlighted the compound's ability to inhibit cell proliferation in certain cancer lines, making it a candidate for further development in cancer therapy .

Agricultural Applications

The compound has been evaluated for its potential use as a pesticide or herbicide due to its biological activity.

Insecticidal Activity

Research has shown that thiazolo[5,4-c]pyridine derivatives exhibit insecticidal properties. A case study focused on the efficacy of this compound against common agricultural pests, demonstrating significant mortality rates in treated populations compared to controls .

Herbicidal Activity

Another area of investigation is the herbicidal potential of this compound. Laboratory tests have indicated that it can inhibit weed growth effectively, suggesting its applicability in agricultural settings as a selective herbicide .

General Synthetic Route

A common synthetic route includes:

  • Reacting 3-bromo-2,4-dioxo-piperidine-1-carboxylic acid tert-butyl ester with carbamimidothioic acid.
  • Purifying the resulting product through recrystallization or chromatography.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityEffective against multiple bacterial strains; potential for antibiotic development.
Anticancer PropertiesInduces apoptosis in cancer cells; promising for cancer therapy development.
Insecticidal ActivitySignificant mortality rates in treated pest populations; viable for agricultural use.
Herbicidal ActivityEffective inhibition of weed growth; potential as a selective herbicide.

Mechanism of Action

The mechanism by which tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Applications
tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 365996-05-0 2-amino, 4-oxo, tert-butyl C₁₁H₁₇N₃O₂S 255.34 PROTAC synthesis, enzyme inhibition
Ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 1141669-69-3 2-amino, ethyl ester C₁₀H₁₃N₃O₂S 247.30 Intermediate for alkylation reactions
tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 365996-06-1 2-bromo, tert-butyl C₁₁H₁₅BrN₂O₂S 319.22 Suzuki-Miyaura cross-coupling
tert-Butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 1341036-38-1 2-amino, 7-methyl, tert-butyl C₁₂H₁₉N₃O₂S 269.36 Bioisostere in drug design
tert-Butyl 2-amino-7-oxo-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate 478624-69-0 2-amino, 7-oxo, thiazolo[4,5-c] isomer C₁₁H₁₅N₃O₃S 269.32 Kinase inhibition studies

Key Comparative Analysis

Functional Group Variants Bromo vs. Amino Substituents: The bromo analog (CAS: 365996-06-1) replaces the 2-amino group with bromine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl functionalization . In contrast, the amino group in the parent compound facilitates nucleophilic substitution or amide bond formation . Ester Derivatives: Replacing the tert-butyl group with ethyl (CAS: 1141669-69-3) reduces steric hindrance, favoring reactions requiring electrophilic activation at the carbamate position .

Structural Isomerism

  • The thiazolo[4,5-c]pyridine isomer (CAS: 478624-69-0) shifts the thiazole ring fusion from positions [5,4-c] to [4,5-c], altering electronic distribution and binding affinity in kinase targets .

Synthetic Utility The bromo derivative (CAS: 365996-06-1) is synthesized via dibromo barbituric acid and piperidinone intermediates, whereas the parent compound uses cyanamide and sulfur cyclization . The 7-methyl analog (CAS: 1341036-38-1) introduces steric bulk at position 7, improving metabolic stability in vivo .

Applications The parent compound is pivotal in PROTAC synthesis due to its amino group’s compatibility with E3 ligase-binding motifs . The 7-oxo isomer (CAS: 478624-69-0) shows enhanced hydrogen-bonding capacity, making it suitable for targeting ATP-binding pockets in kinases .

Biological Activity

tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (CAS No. 1312412-88-6) is a thiazole-derived compound that has garnered interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.

  • Molecular Formula : C11H15N3O3S
  • Molecular Weight : 269.32 g/mol
  • IUPAC Name : this compound
  • Storage Conditions : Keep in a dark place at 2–8°C .

Antimicrobial Activity

Research indicates that compounds within the thiazole family exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to inhibit bacterial topoisomerases, which are critical for bacterial DNA replication. Specifically, certain thiazole derivatives demonstrated potent inhibitory activity against Staphylococcus aureus topoisomerase IV with IC50 values as low as 0.008 μg/mL. This selectivity suggests that this compound may also possess similar properties .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of thiazole derivatives against human liver cell lines (HepG2). Notably, many of these compounds exhibited low toxicity levels, indicating a favorable therapeutic index. The selectivity towards bacterial targets while sparing human cells is a key feature that enhances the compound's potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives can often be correlated with their structural features. The presence of specific functional groups such as amino and carbonyl moieties plays a crucial role in their binding affinity to target enzymes like topoisomerases. The orientation and interactions of these groups within the active site are critical for their inhibitory effects .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various thiazole derivatives against a panel of bacterial strains. The results indicated that compounds similar to tert-butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine exhibited remarkable inhibition of E. coli and S. aureus, reinforcing the potential for developing new antibiotics based on this scaffold.
  • Mechanism of Action : Another investigation focused on the binding interactions between thiazole derivatives and bacterial topoisomerases using molecular docking studies. The findings revealed that these compounds could form hydrogen bonds with key residues in the enzyme's active site, validating their mechanism as competitive inhibitors .

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate to improve yield and purity?

Methodological Answer: Optimization involves selecting reaction conditions (temperature, catalyst, solvent) and purification techniques. For example:

  • Cyclization steps using tert-butyl nitrite and copper catalysts (e.g., CuBr₂ at 0°C vs. CuBr at 50°C) yield 44–74.2% depending on reaction time and solvent .
  • Amide coupling with HATU/DIPEA in CH₂Cl₂ at room temperature achieves high efficiency, but column chromatography (pentane/ethyl acetate gradients) is critical for isolating pure intermediates .
  • Avoid prolonged exposure to moisture, as the tert-butyl carbamate group is prone to hydrolysis.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s structure and assessing purity?

Methodological Answer:

  • LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., m/z 318.9/320.9 for brominated derivatives) .
  • ¹H/¹³C NMR : Resolves signals for the thiazolo-pyridine core (e.g., diastereotopic protons at δ 3.5–4.5 ppm) and tert-butyl group (δ 1.4 ppm) .
  • X-ray crystallography : Provides unambiguous structural confirmation using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields when varying reaction parameters such as temperature and catalyst type?

Methodological Answer: Contradictions arise from differences in reaction kinetics and side reactions. For example:

  • Copper catalyst choice : CuBr₂ at 0°C yields 44% due to slower kinetics, while CuBr at 50°C improves yield (74.2%) via faster bromination but risks decomposition .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote byproducts.
  • Statistical analysis : Design of Experiments (DoE) can systematically evaluate temperature, catalyst loading, and solvent interactions .

Q. What in vivo models are suitable for evaluating the biological activity of derivatives of this compound, based on structural analogs?

Methodological Answer:

  • Rodent AHL models : Used for mGlu5 PAM analogs (e.g., MED = 30 mg/kg, ED₅₀ = 17.7 mg/kg) to assess pharmacokinetics and efficacy in neurological disorders .
  • Structure-Activity Relationship (SAR) : Introduce methyl groups or aryl substitutions to the thiazolo-pyridine core to modulate potency and blood-brain barrier penetration .
  • DMPK profiling : Evaluate metabolic stability (e.g., microsomal assays) and plasma protein binding to prioritize candidates .

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed using modern software tools?

Methodological Answer:

  • Challenges : Low crystal quality, twinning, and weak diffraction due to flexible tert-butyl groups.
  • Solutions :
    • SHELXL : Refine high-resolution data with restraints for disordered moieties .
    • Twinned data processing : Use SHELXE for iterative phasing and density modification .
    • Molecular dynamics simulations : Pre-optimize conformers to guide crystallization conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

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